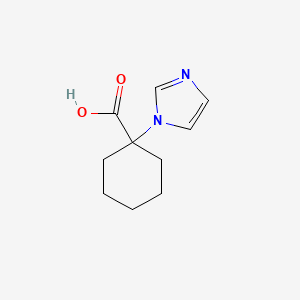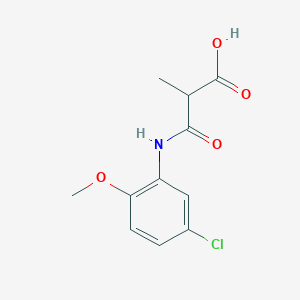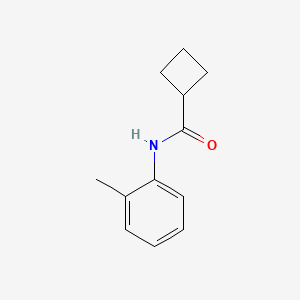
3-(2,4-Dimethoxyanilino)-2-methyl-3-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dimethoxyanilino)-2-methyl-3-oxopropanoic acid, also known as DMAPA, is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound is a derivative of the amino acid, proline, and has been found to exhibit interesting biochemical and physiological effects.
科学的研究の応用
3-(2,4-Dimethoxyanilino)-2-methyl-3-oxopropanoic acid has been studied for its potential applications in various fields of science. It has been found to exhibit anticancer properties, and has been shown to induce apoptosis in cancer cells. This compound has also been found to have antiviral properties, and has been shown to inhibit the replication of the HIV virus. In addition, this compound has been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
作用機序
The mechanism of action of 3-(2,4-Dimethoxyanilino)-2-methyl-3-oxopropanoic acid is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in various biochemical pathways. For example, this compound has been shown to inhibit the activity of the enzyme, dihydrofolate reductase, which is involved in the biosynthesis of nucleotides.
Biochemical and Physiological Effects:
This compound has been found to exhibit interesting biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, and has been found to inhibit the replication of the HIV virus. In addition, this compound has been shown to have anti-inflammatory properties, and has been found to inhibit the activity of the enzyme, cyclooxygenase-2, which is involved in the biosynthesis of prostaglandins.
実験室実験の利点と制限
One advantage of using 3-(2,4-Dimethoxyanilino)-2-methyl-3-oxopropanoic acid in lab experiments is that it is relatively easy to synthesize. In addition, this compound has been found to exhibit interesting biochemical and physiological effects, making it a promising compound for further study. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for the study of 3-(2,4-Dimethoxyanilino)-2-methyl-3-oxopropanoic acid. One area of research could be to further investigate its potential use as a chiral auxiliary in asymmetric synthesis. Another area of research could be to investigate its potential use as an anticancer or antiviral agent. In addition, further studies could be conducted to better understand the mechanism of action of this compound, which could lead to the development of new drugs that target specific enzymes involved in various biochemical pathways.
合成法
3-(2,4-Dimethoxyanilino)-2-methyl-3-oxopropanoic acid can be synthesized using a variety of methods. One of the most common methods involves the reaction of proline with 2,4-dimethoxyaniline in the presence of a catalyst such as triethylamine. The resulting product is then treated with acetic anhydride to yield this compound.
特性
IUPAC Name |
3-(2,4-dimethoxyanilino)-2-methyl-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-7(12(15)16)11(14)13-9-5-4-8(17-2)6-10(9)18-3/h4-7H,1-3H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHNAJYCZPQUMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)OC)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid](/img/structure/B7628327.png)
![1-(1,7-Diazaspiro[4.4]nonan-7-yl)-2-methylpropan-1-one](/img/structure/B7628335.png)
![2-(3-fluorophenyl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B7628342.png)

![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate](/img/structure/B7628363.png)



![Methyl 2-[(2-pyridinylcarbonyl)amino]benzoate](/img/structure/B7628399.png)

![4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one](/img/structure/B7628410.png)
